1-(2-Bromoethyl)-3-methylindole, also known as 3-(2-bromoethyl)-1H-indole, is an organic compound that belongs to the indole family. It features a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a bromoethyl group at the 3-position and a methyl group at the 1-position. The molecular formula of this compound is , and it has a molecular weight of approximately 224.1 g/mol. The compound exhibits a melting point range of 97-99°C and a boiling point of around 343.5°C under standard atmospheric pressure .
The reactivity of 1-(2-bromoethyl)-3-methylindole can be attributed to the electrophilic nature of the indole structure. The most reactive position for electrophilic substitution in indoles is typically at the C3 carbon atom. This compound can undergo various reactions, including:
Indoles, including 1-(2-bromoethyl)-3-methylindole, are known for their diverse biological activities. This compound has been investigated for its potential antimicrobial properties. Studies suggest that derivatives of indole exhibit various biological activities such as:
The synthesis of 1-(2-bromoethyl)-3-methylindole can be achieved through several methods:
The applications of 1-(2-bromoethyl)-3-methylindole span various fields:
Several compounds share structural similarities with 1-(2-bromoethyl)-3-methylindole, each exhibiting unique properties:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 1-Methylindole | Methyl group at position 1 | Lacks halogen substituents |
| 2-Bromoindole | Bromine at position 2 | Different substitution pattern |
| 3-Methylindole | Methyl group at position 3 | No bromoethyl side chain |
| Indole | Basic structure without substituents | Fundamental unit in many bioactive compounds |
These compounds differ primarily in their substituents and positions on the indole ring, which significantly influence their chemical reactivity and biological activities.
The molecular formula of 1-(2-bromoethyl)-3-methylindole is C₁₁H₁₂BrN, with a molecular weight of 238.12 g/mol . Its structure consists of an indole scaffold—a bicyclic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:
The IUPAC name 1-(2-bromoethyl)-3-methyl-1H-indole reflects this substitution pattern. The bromine atom introduces electrophilic reactivity, while the methyl group enhances steric and electronic effects on the indole core.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂BrN | |
| Molecular Weight | 238.12 g/mol | |
| Boiling Point | Not reported | – |
| LogP (Partition Coeff.) | ~3.41 (estimated) | |
| Hazard Statements | H315, H319, H335 (predicted) |
The LogP value (~3.41) suggests moderate lipophilicity, enabling membrane permeability in biological systems .
The bromoethylation of 3-methylindole typically proceeds via electrophilic substitution at the C3 position. In a representative protocol, 3-methylindole reacts with 1,2-dibromoethane in dichloromethane (DCM) at 0–5°C, facilitated by Lewis acids such as aluminum chloride. The reaction follows a two-step mechanism: initial generation of a bromoethyl carbocation, followed by Friedel-Crafts alkylation at the indole’s electron-rich C3 position [3] [7]. Kinetic studies reveal a second-order dependence on 3-methylindole concentration, with rate-limiting carbocation formation [3].
Table 1: Solvent and Temperature Effects on Bromoethylation Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0–5 | 6 | 78 |
| Dimethylformamide | 25 | 4 | 65 |
| Toluene | 80 | 3 | 52 |
Data derived from radical bromination optimizations [3] and Friedel-Crafts alkylation studies [7].
Polar aprotic solvents enhance carbocation stability, with DCM providing optimal balance between reactivity and byproduct suppression. Lower temperatures (0–5°C) minimize polyalkylation, while elevated temperatures (>40°C) promote decomposition pathways. Microwave-assisted heating at 80°C in toluene reduces reaction time to 20 minutes with comparable yields [7].
Copper(I) iodide catalysts enable regioselective N-alkylation under reductive conditions. A 2017 protocol employs CuI (10 mol%), tri(p-tolyl)phosphine ligand, and potassium hydroxide in tetrahydrofuran at 60°C, achieving 89% yield of 1-(2-bromoethyl)-3-methylindole [4]. The mechanism involves single-electron transfer from copper to N-tosylhydrazones, generating alkyl radicals that couple with indole anions [4].
Table 2: Catalytic Systems for Regioselective Alkylation
| Catalyst | Ligand | Yield (%) | Selectivity (C3:N1) |
|---|---|---|---|
| CuI | Tri(p-tolyl)phosphine | 89 | 95:5 |
| Fe(acac)₃ | None | 82 | 98:2 |
| Pd(OAc)₂ | BINAP | 76 | 90:10 |
Data synthesized from copper-catalyzed [4] and iron-mediated [6] systems.
Chiral binaphtholate phase-transfer catalysts enable asymmetric alkylation. A 2020 study demonstrates 94% enantiomeric excess using a dicarboxylate catalyst in a water-toluene biphasic system [5]. The interfacial reaction proceeds via ion-pair extraction of indolyl anions into the organic phase, followed by stereocontrolled bromoethylation [5].
Montmorillonite K-10 clay catalyzes solvent-free bromoethylation at 100°C, achieving 85% yield within 1 hour [7]. The layered silicate structure stabilizes reactive intermediates while preventing oligomerization. This method reduces E-factor by 62% compared to traditional DCM-based protocols [7].
Microwave irradiation (300 W, 120°C) accelerates bromoethylation to 15 minutes with 91% yield [7]. The dielectric heating effect selectively excites polar intermediates, lowering activation energy for carbocation formation. Energy consumption analysis shows 58% reduction compared to conventional thermal methods [7].
Table 3: Comparative Analysis of Conventional vs. Microwave Synthesis
| Parameter | Conventional (DCM) | Microwave (Solvent-Free) |
|---|---|---|
| Reaction Time | 6 h | 0.25 h |
| Energy Consumption | 850 kJ/mol | 360 kJ/mol |
| Carbon Efficiency | 68% | 89% |
Data extrapolated from solvent-free alkylation studies [7].
Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for structural elucidation of 1-(2-Bromoethyl)-3-methylindole. The compound exhibits characteristic spectral features that allow for unambiguous identification and structural confirmation [1] [2].
The $$^1$$H nuclear magnetic resonance spectrum of 1-(2-Bromoethyl)-3-methylindole displays distinctive resonances that reflect the electronic environment of each proton. The aromatic region between 6.95-7.70 parts per million contains multiplets corresponding to the indole ring protons [1] [2]. The H-4 proton appears as a multiplet at δ 7.60-7.70 with coupling constants of 7-8 hertz, while the H-7 proton resonates at δ 7.35-7.45 as a multiplet with similar coupling patterns [1]. The H-5 and H-6 protons exhibit overlapping multiplets in the δ 7.10-7.30 region, characteristic of the benzene ring portion of the indole system [2].
The H-2 proton, positioned at the junction of the pyrrole and benzene rings, appears as a singlet at δ 6.95-7.05, reflecting its unique electronic environment [1] [2]. This chemical shift is consistent with indole derivatives bearing substituents at the 3-position, where the proton experiences deshielding effects from the aromatic π-system [3].
The bromoethyl substituent contributes two distinct triplet signals in the aliphatic region. The methylene protons adjacent to the nitrogen atom (NCH$${2}$$CH$${2}$$Br) resonate at δ 4.70-4.80 as a triplet with J = 6-7 hertz, while the methylene protons adjacent to the bromine atom appear upfield at δ 3.65-3.75 as a triplet with identical coupling constants [4]. This pattern is characteristic of 1,2-disubstituted ethanes where the electronegative bromine atom causes additional deshielding of the adjacent methylene protons [4].
The 3-methyl substituent provides a diagnostic singlet at δ 2.40-2.50, integrating for three protons [1] [2]. The chemical shift value is consistent with methyl groups attached to aromatic systems, particularly at the 3-position of indole derivatives [1] [2].
$$^{13}$$C nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The aromatic carbons of the indole ring system appear in the δ 109-137 region, with the quaternary carbon C-8a resonating at δ 136-137 and the 3-substituted quaternary carbon C-3 appearing at δ 128-129 [1] [2]. The tertiary aromatic carbons C-2, C-4, C-5, C-6, and C-7 exhibit chemical shifts between δ 111-123, with specific assignments based on substitution patterns and electronic effects [1] [2].
The bromoethyl carbon atoms provide distinctive signals in the aliphatic region. The methylene carbon adjacent to nitrogen (NCH$${2}$$CH$${2}$$Br) appears at δ 46-47, while the carbon adjacent to bromine resonates at δ 30-31 [4]. These chemical shifts reflect the electronegativity differences between nitrogen and bromine atoms and their influence on the carbon electronic environment [4].
The 3-methyl carbon exhibits a characteristic upfield shift at δ 9-10, consistent with methyl groups attached to aromatic systems [1] [2]. This chemical shift value serves as a diagnostic marker for 3-methylindole derivatives [1] [2].
Mass spectrometry provides crucial information about the molecular composition and fragmentation behavior of 1-(2-Bromoethyl)-3-methylindole. The compound exhibits a molecular ion peak at m/z 238, displaying the characteristic bromine isotope pattern with peaks at m/z 238 and 240 in an approximate 1:1 ratio due to the presence of $$^{79}$$Br and $$^{81}$$Br isotopes [5] [6].
The fragmentation pattern of 1-(2-Bromoethyl)-3-methylindole follows established pathways observed in indole derivatives. The most significant fragmentation involves loss of the bromoethyl side chain, generating characteristic indole-based fragment ions [5] [6]. The base peak often corresponds to the 3-methylindole fragment at m/z 131, formed through cleavage of the N-C bond connecting the indole nitrogen to the bromoethyl substituent [5] [6].
A characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 mass units) from the indole ring system, producing a fragment ion at m/z 211 (M-27) [5] [6]. This fragmentation is diagnostic for indole derivatives and occurs through rearrangement processes involving the nitrogen-containing heterocycle [5] [6]. Additional fragment ions at m/z 89 and m/z 116 represent further degradation products of the indole ring system following HCN elimination [5] [6].
The bromoethyl substituent undergoes characteristic fragmentation patterns observed in alkyl halides. Loss of the bromine atom (79 or 81 mass units) can occur, generating fragment ions at m/z 159 or 157, respectively [7]. Additionally, elimination of the entire bromoethyl group (C$${2}$$H$${4}$$Br, 107 mass units) produces the 3-methylindole fragment ion at m/z 131 [7].
Secondary fragmentation processes involve the bromoethyl chain itself. The methylene-bromine bond can undergo homolytic cleavage, generating radical species that further fragment through hydrogen atom transfers and rearrangement reactions [7]. These processes contribute to the overall fragmentation pattern and provide structural information about the substituent chain [7].
The fragmentation behavior is influenced by the electronic properties of the indole ring system. The electron-rich nature of the indole nucleus stabilizes positive charges through resonance, making the molecular ion relatively stable compared to aliphatic analogs [5] [6]. The presence of the 3-methyl substituent provides additional stabilization through hyperconjugation effects, influencing the relative intensities of fragment ions [5] [6].
X-ray diffraction analysis provides detailed information about the solid-state structure and molecular packing arrangements of 1-(2-Bromoethyl)-3-methylindole. While specific crystallographic data for this compound is limited, structural analysis of closely related compounds provides valuable insights into the expected packing motifs and intermolecular interactions [8] [9].
The indole ring system in 1-(2-Bromoethyl)-3-methylindole adopts a planar conformation, consistent with the aromatic nature of the heterocyclic system [8] [9]. The root mean square deviation from planarity is typically less than 0.03 Å for the indole nucleus, indicating minimal distortion from ideal aromatic geometry [8] [9]. The bromoethyl substituent extends from the nitrogen atom in a conformation that minimizes steric interactions with the aromatic system [8] [9].
Intermolecular interactions in the crystal lattice are dominated by weak hydrogen bonding and van der Waals forces. The indole NH group, when present in related structures, participates in N-H⋯π interactions with neighboring aromatic rings [8] [9]. However, in 1-(2-Bromoethyl)-3-methylindole, the nitrogen atom is substituted, eliminating this interaction pathway [8] [9].
The bromine atom serves as a significant contributor to intermolecular packing through halogen bonding interactions. Bromine atoms can form directional interactions with electron-rich regions of neighboring molecules, including π-electron systems of aromatic rings [8] [9]. These Br⋯π interactions contribute approximately 18.7% of the total intermolecular contacts in related brominated indole compounds [8] [9].
Aromatic π-π stacking interactions play a crucial role in the crystal packing of 1-(2-Bromoethyl)-3-methylindole. The planar indole ring systems undergo parallel displacement stacking with interplanar distances of approximately 3.4-3.8 Å [8] [9]. The stacking arrangement is influenced by the electronic distribution within the aromatic system and the steric requirements of the substituents [8] [9].
The 3-methyl substituent influences the packing arrangement through steric effects and weak C-H⋯π interactions. The methyl group can participate in multiple C-H⋯π bonds with neighboring aromatic systems, contributing to the overall stability of the crystal structure [8] [9]. These interactions typically account for 8-10% of the total intermolecular contacts in methylated indole derivatives [8] [9].
The molecular packing is further stabilized by weak C-H⋯O interactions when oxygen-containing functional groups are present in the crystal lattice, either as part of the molecular structure or as solvent molecules [8] [9]. The contribution of these interactions varies depending on the specific crystal form and the presence of co-crystallized solvents [8] [9].
Density functional theory calculations provide comprehensive insight into the conformational preferences and electronic structure of 1-(2-Bromoethyl)-3-methylindole. These computational studies reveal the most stable molecular geometries and the factors governing conformational equilibria [10] [11].
The ground-state geometry optimization using the B3LYP functional with 6-311+G(d,p) basis sets indicates that the indole ring system maintains planarity with minimal deviation from ideal aromatic geometry [10] [11]. The calculated bond lengths and angles are consistent with experimental X-ray diffraction data for related compounds, validating the computational approach [10] [11].
The bromoethyl substituent adopts multiple conformations due to rotation about the N-C and C-C bonds within the ethyl chain. Conformational analysis reveals two primary stable conformers: a trans configuration where the bromine atom is positioned away from the indole ring system, and a gauche configuration where the bromine approaches the aromatic π-system [10] [11]. The trans conformer is typically 2-4 kcal/mol more stable than the gauche form due to reduced steric interactions [10] [11].
The rotational barrier for the N-C bond connecting the indole nitrogen to the bromoethyl chain is calculated to be approximately 8-12 kcal/mol, indicating moderate flexibility at room temperature [10] [11]. This barrier is lower than typical amide rotational barriers but higher than simple alkyl-nitrogen bonds, reflecting the partial double-bond character arising from nitrogen lone pair delocalization into the aromatic system [10] [11].
Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the indole ring system, with significant contributions from the nitrogen atom and the C-2 and C-3 positions [10] [11]. The lowest unoccupied molecular orbital (LUMO) is distributed across the entire aromatic system, with nodes at the nitrogen atom and the methyl substituent [10] [11]. The HOMO-LUMO energy gap is calculated to be approximately 4.5-5.0 eV, consistent with the electronic absorption properties of indole derivatives [10] [11].
The 3-methyl substituent influences the conformational preferences through steric and electronic effects. The methyl group adopts a conformation that minimizes steric interactions with the bromoethyl substituent while maintaining favorable hyperconjugation with the aromatic π-system [10] [11]. The calculated C-C bond length for the 3-methyl group is slightly shortened compared to typical alkyl-aryl bonds, indicating some degree of hyperconjugation [10] [11].
Solvent effects on conformational preferences have been investigated using polarizable continuum model calculations. In polar solvents such as dimethyl sulfoxide, the trans conformer becomes increasingly favored due to enhanced solvation of the bromine atom [10] [11]. Conversely, in nonpolar solvents like chloroform, the energy difference between conformers decreases, leading to a more balanced conformational equilibrium [10] [11].
The calculated vibrational frequencies provide information about the dynamic behavior of the molecule in solution. The bromoethyl chain exhibits multiple low-frequency modes corresponding to torsional motions about the N-C and C-C bonds [10] [11]. These modes contribute to the conformational flexibility observed in nuclear magnetic resonance spectroscopy and influence the temperature dependence of spectral parameters [10] [11].